5-Chloro-N-hydroxypyridine-3-carboxamide

Epigenetics Oncology Histone Deacetylase

5-Chloro-N-hydroxypyridine-3-carboxamide (CAS: 1289215-96-8) is a heterocyclic hydroxamic acid featuring a pyridine core with a chlorine atom at the 5-position and an N-hydroxy carboxamide moiety at the 3-position. This structural motif places it within the broader class of pyridine-3-carboxamide derivatives, which are widely investigated for their diverse biological activities.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
Cat. No. B13315031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-hydroxypyridine-3-carboxamide
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Cl)C(=O)NO
InChIInChI=1S/C6H5ClN2O2/c7-5-1-4(2-8-3-5)6(10)9-11/h1-3,11H,(H,9,10)
InChIKeyDDAAGMIVYMFTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-N-hydroxypyridine-3-carboxamide: A Multi-Target Hydroxamic Acid for Focused Research and Development Procurement


5-Chloro-N-hydroxypyridine-3-carboxamide (CAS: 1289215-96-8) is a heterocyclic hydroxamic acid featuring a pyridine core with a chlorine atom at the 5-position and an N-hydroxy carboxamide moiety at the 3-position . This structural motif places it within the broader class of pyridine-3-carboxamide derivatives, which are widely investigated for their diverse biological activities [1]. The compound's design is rooted in the pharmacophore of known enzyme inhibitors, specifically targeting metalloenzymes through its hydroxamic acid group, which is capable of chelating active site metal ions such as zinc [2]. This core functionality makes it a valuable starting point or tool compound for research programs in oncology, neurology, and metabolic diseases, where modulation of histone deacetylases (HDACs) and other targets is therapeutically relevant.

5-Chloro-N-hydroxypyridine-3-carboxamide: Why Analogs Are Not Interchangeable in Critical Research Applications


Procurement decisions for pyridine-3-carboxamide derivatives cannot be based on class membership alone, as seemingly minor structural modifications result in substantial and quantifiable differences in potency, selectivity, and off-target profiles. The specific substitution pattern of 5-Chloro-N-hydroxypyridine-3-carboxamide—a chlorine atom at the pyridine 5-position combined with a hydroxamic acid at the 3-position—creates a unique electrostatic and steric environment that directly governs its interaction with biological targets [1]. For example, exchanging the chlorine for a bromine atom or removing the halogen entirely would alter both the molecule's lipophilicity and its ability to engage hydrophobic pockets within enzyme active sites, thereby impacting binding kinetics and inhibitory activity [2]. The evidence presented below demonstrates that a generic substitution would not yield comparable results in assays measuring enzyme inhibition and receptor modulation, underscoring the necessity for this specific compound in reproducible research.

Quantitative Differentiation of 5-Chloro-N-hydroxypyridine-3-carboxamide from Closest Analogs


Potent HDAC Inhibition with Sub-Micromolar Activity

5-Chloro-N-hydroxypyridine-3-carboxamide demonstrates sub-micromolar inhibitory activity against histone deacetylase (HDAC) enzymes in human cell extracts. The compound achieves an IC50 of 507 nM for HDAC1/2 in HeLa cell nuclear extracts [1]. This potency is directly linked to the hydroxamic acid moiety, which chelates the catalytic zinc ion, a known mechanism of action for this class [2]. In comparison, the des-chloro analog N-hydroxypyridine-3-carboxamide shows a markedly weaker IC50 of approximately 28 μM in related assays [3], highlighting the critical contribution of the 5-chloro substituent to enhanced potency.

Epigenetics Oncology Histone Deacetylase

Selective Targeting of MAO Isoforms for CNS Disorder Research

The compound exhibits a distinct selectivity profile between the two monoamine oxidase (MAO) isoforms, MAO-A and MAO-B. While 5-Chloro-N-hydroxypyridine-3-carboxamide shows an IC50 of 1 nM against human recombinant MAO-A in Sf9 cells [1], its inhibitory activity against human recombinant MAO-B is considerably weaker, with an IC50 of 61 nM under comparable assay conditions [2]. This results in a 61-fold selectivity for MAO-A over MAO-B. This profile contrasts with non-selective MAO inhibitors or those with a preference for MAO-B, positioning this compound as a more precise tool for studying MAO-A specific pathways.

Neurology Monoamine Oxidase Selectivity

Antagonism of the Serotonin 5-HT4 Receptor

5-Chloro-N-hydroxypyridine-3-carboxamide functions as a ligand for the 5-HT4 serotonin receptor, a G-protein coupled receptor (GPCR) implicated in gastrointestinal motility and cognitive function. In a competitive binding assay, the compound displaced the radioligand [³H]-GR113808 from human 5-HT4 receptors expressed in COS7 cell membranes with an IC50 of 493 nM [1]. This activity profile is distinct from agonists of the same receptor, such as certain oxo-pyridine derivatives which exhibit EC50 values in the low nanomolar range for functional activation [2].

Gastroenterology Neuropharmacology GPCR

Modulation of SHP2 Phosphatase Activity in Oncogenic Signaling

The compound has been identified as an inhibitor of the Src homology 2 domain-containing phosphatase 2 (SHP2), a key node in the RAS-MAPK signaling pathway and a target of high interest in oncology. 5-Chloro-N-hydroxypyridine-3-carboxamide inhibits wild-type SHP2 with an IC50 of 25 nM in an enzymatic assay using the substrate DiFMUP [1]. This activity places it within the context of novel substituted pyridine carboxamide derivatives being explored as potent allosteric SHP2 inhibitors [2]. Its potency is comparable to other lead compounds in this chemical class that are currently under preclinical investigation, with IC50 values generally ranging from single-digit to low three-digit nanomolar concentrations [3].

Oncology Signal Transduction Allosteric Inhibition

Recommended Research Applications for 5-Chloro-N-hydroxypyridine-3-carboxamide Based on Evidence


Epigenetic Probe for HDAC-Dependent Gene Regulation

Given its sub-micromolar potency against HDAC1/2 (IC50 = 507 nM) and its established mechanism of action via zinc chelation, 5-Chloro-N-hydroxypyridine-3-carboxamide is optimally employed as a chemical probe in chromatin immunoprecipitation (ChIP) and gene expression studies to dissect the role of Class I HDACs in transcriptional repression in cancer and other disease models [7]. Its enhanced potency over the des-chloro analog (IC50 ~28 μM) ensures robust target engagement at lower concentrations, minimizing potential off-target effects associated with high-dose compound administration [8].

Selective MAO-A Inhibition in Neurological Disease Models

The compound's high potency and 61-fold selectivity for MAO-A (IC50 = 1 nM) over MAO-B (IC50 = 61 nM) make it a precise tool for ex vivo and in vivo studies in rodent models of depression, anxiety, and neurodegeneration where MAO-A is implicated [7]. By avoiding significant MAO-B inhibition, researchers can attribute observed effects on serotonin and norepinephrine metabolism specifically to MAO-A blockade, leading to clearer interpretations of target engagement and therapeutic potential [8].

Pharmacological Tool for Characterizing 5-HT4 Receptor Antagonism

5-Chloro-N-hydroxypyridine-3-carboxamide serves as a valuable antagonist or binding probe for the 5-HT4 receptor, with a demonstrated binding IC50 of 493 nM [7]. This application is particularly relevant for studies investigating the receptor's role in gastrointestinal function or cognitive processes where its antagonism can be compared to well-characterized agonists, providing a complete picture of receptor pharmacology in tissue bath and cell-based assays [8].

Lead Compound Validation in SHP2 Allosteric Inhibitor Programs

With a potent SHP2 inhibitory activity of 25 nM, this compound can be used as a benchmark or positive control in high-throughput screening and secondary validation assays for new SHP2 inhibitor candidates [7]. Its activity aligns with the emerging class of allosteric SHP2 inhibitors, making it suitable for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for cancer therapy [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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